tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate
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Description
“tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 1353966-62-7 . It has a molecular weight of 336.43 . The IUPAC name for this compound is tert-butyl [1- (6-ethoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate . It is a solid substance that should be stored in a dry place at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry place at 2-8°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for disposal, handling, and what to do in case of contact or ingestion .
Properties
IUPAC Name |
tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-22-14-10-13(17-11-18-14)20-8-6-12(7-9-20)19-15(21)23-16(2,3)4/h10-12H,5-9H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOMXTFGFGXRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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